2-Chloro-3-(cyclopropylmethoxy)aniline
Description
2-Chloro-3-(cyclopropylmethoxy)aniline is a substituted aniline derivative characterized by a chloro group at the 2-position and a cyclopropylmethoxy group at the 3-position of the benzene ring. The cyclopropyl group, a strained three-membered ring, may enhance metabolic stability or influence binding interactions in pharmaceutical or agrochemical applications. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions, though exact synthetic routes for this compound remain unspecified in the provided evidence .
Properties
IUPAC Name |
2-chloro-3-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPFYGIYMQDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclopropylmethoxy)aniline typically involves the reaction of 2-chloroaniline with cyclopropylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of cyclopropylmethanol is replaced by the amino group of 2-chloroaniline. This reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 2-Chloro-3-(cyclopropylmethoxy)aniline may involve more advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods offer higher yields and greater efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(cyclopropylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Chloro-3-(cyclopropylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of various functional groups on biological activity.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. The chlorine and cyclopropylmethoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 2-Chloro-3-(cyclopropylmethoxy)aniline and related compounds:
Key Observations :
- Fluorinated groups (e.g., CF₃, SO₂F₅) enhance lipophilicity and electron-withdrawing effects, which may improve bioavailability in drug candidates .
- Synthetic Complexity : Fluorinated analogs (e.g., 2-Chloro-3-(pentafluorosulfonyl)aniline) often require specialized reagents and multi-step syntheses, whereas methoxymethyl or cyclopropylmethoxy groups might be introduced via simpler alkylation or etherification reactions .
Physicochemical Properties
- Solubility : The cyclopropylmethoxy group likely reduces water solubility compared to methoxymethyl derivatives due to increased hydrophobicity. Fluorinated analogs (e.g., CF₃, SO₂F₅) exhibit even lower solubility, favoring organic solvents .
- Stability : Cyclopropyl rings are prone to ring-opening under acidic conditions, which may limit the utility of 2-Chloro-3-(cyclopropylmethoxy)aniline in low-pH environments. In contrast, trifluoromethyl and pentafluorosulfonyl groups confer chemical inertness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
